N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide
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Overview
Description
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is an organic compound with the molecular formula C23H21N3O4 and a molecular weight of 403.442 g/mol . This compound is known for its complex structure, which includes a nitrophenyl group, a phenylacetyl group, and a phenylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide typically involves multiple steps. One common method involves the reaction of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then reacted with phenylacetyl chloride and ammonia to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Scientific Research Applications
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research studies explore its potential as a pharmacological agent due to its structural similarity to certain bioactive molecules.
Industry: It finds applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylacetyl and phenylacetamide groups can form hydrogen bonds and hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
N-{(3-nitrophenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide can be compared with similar compounds such as:
N-(2-hydroxy-3-(phenylacetyl)amino)propyl)-2-phenylacetamide: This compound has a hydroxyl group, which can enhance its solubility and reactivity.
N-(2-methoxy-4-nitrophenyl)-2-phenylacetamide: The presence of a methoxy group can influence its electronic properties and reactivity.
N-(4-bromophenyl)-(phenylacetyl)amino)methyl)-2-phenylacetamide: The bromine atom can introduce steric and electronic effects, altering its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-nitrophenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-21(14-17-8-3-1-4-9-17)24-23(19-12-7-13-20(16-19)26(29)30)25-22(28)15-18-10-5-2-6-11-18/h1-13,16,23H,14-15H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIGDJWQAJXIEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22442-74-6 |
Source
|
Record name | N-((3-NITROPHENYL)((PHENYLACETYL)AMINO)METHYL)-2-PHENYLACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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